molecular formula C10H12FNO3 B2713704 Methyl 6-amino-3-ethoxy-2-fluorobenzoate CAS No. 1179133-84-6

Methyl 6-amino-3-ethoxy-2-fluorobenzoate

Cat. No.: B2713704
CAS No.: 1179133-84-6
M. Wt: 213.208
InChI Key: OSLNIKAAIDRINT-UHFFFAOYSA-N
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Description

Methyl 6-amino-3-ethoxy-2-fluorobenzoate is a fluorinated benzoate ester with the molecular formula C₁₀H₁₂FNO₃ and a molecular weight of 259.07 g/mol . The compound features an amino group at position 6, an ethoxy group at position 3, and a fluorine atom at position 2 on the benzene ring (Figure 1).

Properties

IUPAC Name

methyl 6-amino-3-ethoxy-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-3-15-7-5-4-6(12)8(9(7)11)10(13)14-2/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLNIKAAIDRINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)N)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-3-ethoxy-2-fluorobenzoate typically involves the esterification of 6-amino-3-ethoxy-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6-amino-3-ethoxy-2-fluorobenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 6-amino-3-ethoxy-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Ethyl 2-Chloro-6-fluoro-3-methylbenzoate

  • Molecular Formula : C₁₀H₁₀ClFO₂
  • Molecular Weight : 232.64 g/mol
  • Substituents : Chloro (position 2), fluoro (position 6), methyl (position 3), and ethoxy ester group.
  • Chlorine at position 2 instead of fluorine alters electronegativity and steric effects. The ethyl ester group may slightly increase lipophilicity compared to methyl esters.

Applications: Not explicitly stated, but chloro-fluoro-methylbenzoates are often intermediates in drug synthesis due to their stability and reactivity in cross-coupling reactions.

Ethyl 6-Chloro-2-fluoro-3-methoxybenzoate

  • Molecular Formula : C₁₀H₁₀ClFO₃
  • Molecular Weight : 232.64 g/mol
  • Substituents : Chloro (position 6), fluoro (position 2), methoxy (position 3), and ethoxy ester group.
  • Key Differences: Methoxy group at position 3 instead of ethoxy reduces steric bulk. Chlorine at position 6 versus amino in the target compound impacts electronic properties (e.g., electron-withdrawing vs. electron-donating effects).

Applications : Similar to other halogenated benzoates, likely used in agrochemicals or as building blocks in organic synthesis.

Sulfonylurea Methyl Benzoate Derivatives (e.g., Metsulfuron Methyl Ester)

  • Example: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate
  • Molecular Features : Incorporates a sulfonylurea bridge and triazine ring .
  • Key Differences: Highly complex structure with a sulfonylurea pharmacophore, enabling herbicidal activity. Lacks amino and ethoxy groups but includes a triazine moiety for target specificity.

Applications : Widely used as herbicides (e.g., metsulfuron methyl ester inhibits acetolactate synthase in plants) .

Structural and Functional Analysis

Substituent Effects on Properties

Compound Amino Group Ethoxy/Methoxy Halogen Ester Group
Methyl 6-amino-3-ethoxy-2-fluorobenzoate Yes (position 6) Ethoxy (position 3) F (position 2) Methyl
Ethyl 2-chloro-6-fluoro-3-methylbenzoate No None Cl, F Ethyl
Ethyl 6-chloro-2-fluoro-3-methoxybenzoate No Methoxy (position 3) Cl, F Ethyl
Metsulfuron methyl ester No Methoxy (triazine) None Methyl
  • Ethoxy vs. Methoxy : Ethoxy increases steric hindrance and lipophilicity compared to methoxy.
  • Halogen Effects : Fluorine improves metabolic stability; chlorine enhances electrophilicity for nucleophilic substitution.

Research and Industrial Relevance

  • Pharmaceuticals: The amino and fluorine substituents make this compound a candidate for kinase inhibitors or antibacterial agents.
  • Agrochemicals : Simpler analogs (e.g., ethyl chloro-fluoro-benzoates) are intermediates in herbicide synthesis, while sulfonylurea derivatives are direct agrochemicals .
  • Discontinuation Factors : Commercial discontinuation may relate to challenges in scalability, regulatory constraints, or shifting market demand.

Biological Activity

Methyl 6-amino-3-ethoxy-2-fluorobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses the molecular formula C9H11FNO2C_9H_{11}FNO_2. Its structure includes:

  • An amino group (-NH₂)
  • An ethoxy group (-OCH₂CH₃)
  • A fluorine atom attached to a benzoate ring

These functional groups contribute to its lipophilicity and reactivity, making it a candidate for various biological interactions.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by modulating specific pathways involved in inflammatory responses.
  • Analgesic Properties : The compound has also been investigated for its potential analgesic effects, which could be beneficial for pain management.
  • Enzyme Interaction : this compound acts as a biochemical probe in studies of enzyme-substrate interactions, potentially influencing enzyme activity through binding.

The mechanism of action involves the compound's interaction with specific enzymes or receptors. It can act as either an inhibitor or an activator, leading to modulation of biological pathways such as signal transduction and gene expression. The presence of the fluorine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes, which can significantly alter protein function.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaNotable Features
Methyl 2-amino-3-fluorobenzoateC₉H₈FNO₂Lacks ethoxy group; different substitution pattern
Methyl 4-amino-3-ethoxybenzoateC₉H₁₁FNO₂Different position of amino group
Methyl 6-amino-2-fluorobenzoateC₉H₈FNO₂Different position of fluorine

This compound stands out due to its combination of functional groups, enhancing its potential for diverse chemical interactions and biological activities.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

  • In Vitro Studies : In vitro experiments have demonstrated that the compound can inhibit certain enzymes involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects.
  • Pharmacological Evaluations : Pharmacological evaluations have indicated that this compound exhibits dose-dependent analgesic effects in animal models, supporting its potential therapeutic applications .

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